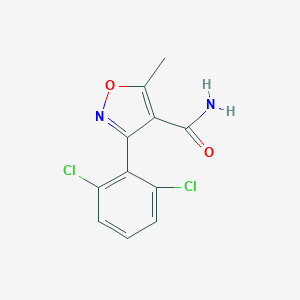

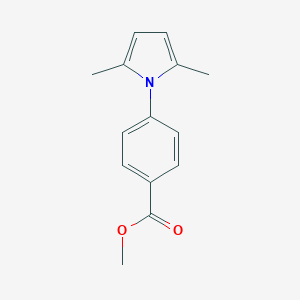

methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Overview

Description

“Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is a chemical compound with the CAS Number: 26165-66-2. Its molecular weight is 229.28 . It is stored in a sealed, dry environment at 2-8°C . The compound has been used in research to increase monoclonal antibody production .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C14H15NO2 . More detailed structural information, such as 3D models or crystallographic data, was not found in the search results.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, or solubility, were not found in the search results.Scientific Research Applications

Electropolymerization and Surface Structuring

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate and related compounds are extensively studied for their applications in electropolymerization. One study found that derivatives without methyl groups at the pyrrole ring, such as 4-(pyrrol-1-yl)-benzenethiol, showed effective polymerization, leading to smoother and more homogeneous surface structures when copolymerized onto monolayers. These findings are significant for enhancing the properties of poly(pyrrole) layers and improving conductivity at the metal/polymer interface (Schneider et al., 2017).

Antimicrobial and Antitubercular Agents

Several studies have synthesized derivatives of this compound for their potential as antimicrobial and antitubercular agents. For instance, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and found to possess good antibacterial and antifungal activity (Hublikar et al., 2019). Another study synthesized 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazoles and azines, which displayed promising anti-tubercular activity (Joshi et al., 2017).

Monoclonal Antibody Production

In biotechnology, derivatives of this compound have been investigated for their role in improving monoclonal antibody production. One compound, in particular, was found to increase monoclonal antibody production in Chinese hamster ovary cell culture, demonstrating its potential in medical applications and pharmaceutical manufacturing (Aki et al., 2021).

Fluorescent Probes and Sensing Applications

This compound-based compounds have also been developed as fluorescent probes with aggregation-enhanced emission features for detecting low levels of carbon dioxide, offering potential in biological and medical applications (Wang et al., 2015).

Mechanism of Action

- One study found that a structurally similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), suppressed cell growth and increased glucose uptake during monoclonal antibody production .

- Another study evaluated the structure-activity relationship of MPPB and demonstrated that 2,5-dimethylpyrrole enhanced cell-specific productivity .

Target of Action

Result of Action

Safety and Hazards

The safety information available indicates that “methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate” has some hazards associated with it. The compound has been classified as Acute Tox. 3 Oral . More detailed safety and hazard information, such as LD50 values or specific handling precautions, were not found in the search results.

properties

IUPAC Name |

methyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-4-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRKCMKOLMHBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353337 | |

| Record name | Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26165-66-2 | |

| Record name | Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B187367.png)

![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)

![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)